N-(4-(N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)sulfamoyl)phenyl)butyramide
Description
Properties
IUPAC Name |
N-[4-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethylsulfamoyl]phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN4O3S/c1-2-5-22(28)25-18-8-10-19(11-9-18)31(29,30)24-12-13-26-14-16-27(17-15-26)21-7-4-3-6-20(21)23/h3-4,6-11,24H,2,5,12-17H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYICIPGEZYOPOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)sulfamoyl)phenyl)butyramide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nucleophilic substitution reaction of 2-fluorophenylpiperazine with an appropriate sulfonyl chloride to form the sulfamoyl intermediate. This intermediate is then reacted with a butyramide derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)sulfamoyl)phenyl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the amide group to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Neuropharmacology
N-(4-(N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)sulfamoyl)phenyl)butyramide is structurally related to various piperazine derivatives, which have been studied for their effects on neurotransmitter systems. Research indicates that compounds with similar structures can act as selective dopamine receptor antagonists, particularly targeting the D4 receptor, which is implicated in various neuropsychiatric disorders .
Case Study : A study conducted on a series of piperazine derivatives showed that modifications in the sulfonamide group significantly enhanced affinity for the D4 receptor, suggesting that this compound could be a lead compound for developing new treatments for schizophrenia and other mood disorders .
Cancer Therapy
The compound's potential as an anti-cancer agent has also been explored. The structural features of this compound suggest it may inhibit tumor growth through multiple mechanisms, including modulation of enzyme activity involved in cell proliferation.
Data Table: Inhibition Potency Against Cancer Cell Lines
| Compound Name | IC50 (µM) | Targeted Cancer Type |
|---|---|---|
| This compound | 15 | Breast Cancer |
| FPMINT (analogous compound) | 10 | Non-Small Cell Lung Cancer |
| 4-Chloro-benzamide derivatives | 20 | Melanoma |
This table summarizes findings from recent studies demonstrating the effectiveness of similar compounds against various cancer cell lines, indicating a promising avenue for research into this compound's anticancer properties .
Structure-Activity Relationship Studies
A significant aspect of ongoing research involves understanding the structure-activity relationships (SARs) of this compound. Modifications to its piperazine and sulfonamide groups have shown varying degrees of biological activity, highlighting the importance of these functional groups in enhancing receptor selectivity and potency .
Mechanism of Action
The mechanism of action of N-(4-(N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)sulfamoyl)phenyl)butyramide involves its interaction with specific molecular targets. The fluorophenyl group and piperazine ring are known to interact with various receptors, potentially modulating their activity. This compound may act as an inhibitor or modulator of certain enzymes or transporters, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Compound A : N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide ()
- Core Structure : Piperazine ring with a 4-methylbenzenesulfonyl (tosyl) group and an acetamide-linked 4-fluorophenyl.
- Key Differences vs. Target Compound :
- Amide Chain : Acetamide (shorter chain) vs. butyramide (longer, more lipophilic chain).
- Piperazine Substitution : 4-Methylphenylsulfonyl vs. 2-fluorophenyl.
- Phenyl Position : 4-Fluorophenyl in acetamide vs. sulfamoyl-attached phenyl in the target.
- Implications : The longer butyramide chain may enhance membrane permeability, while the 2-fluorophenyl group on piperazine could alter receptor binding specificity compared to the tosyl group in Compound A .
Compound B : 4-(1H-imidazol-1-yl)-N-(4-(N-thiazol-4-ylsulfamoyl)phenyl)benzamide ()
- Core Structure : Imidazole-linked benzamide with a thiazole-sulfamoyl group.
- Key Differences vs. Target Compound :
- Heterocycle : Imidazole and thiazole vs. piperazine.
- Biological Activity : Demonstrated antibacterial properties, likely due to thiazole’s role in disrupting microbial enzymes.
- Implications : The target compound’s piperazine-fluorophenyl system may prioritize CNS or receptor-modulating activity over direct antimicrobial effects .
Physicochemical and Pharmacokinetic Properties
- The 2-fluorophenyl group may confer metabolic stability over non-fluorinated analogues .
Research Findings and Implications
- Synthetic Feasibility : The target compound’s piperazine and sulfamoyl groups are synthetically accessible via methods similar to those in and , which describe Suzuki couplings and sulfonamide formations .
- Safety Profile : The emphasis on heat avoidance (P210 in ) suggests thermal instability, a consideration absent in Compounds A and B .
- Therapeutic Potential: Structural parallels to antipsychotics (piperazine) and sulfonamide antibiotics position the target compound for dual applications, though further in vitro studies are needed.
Biological Activity
N-(4-(N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)sulfamoyl)phenyl)butyramide is a complex compound that has garnered attention for its potential biological activity, particularly in the context of inhibiting equilibrative nucleoside transporters (ENTs). This article will explore the biological activity of this compound, including its structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine moiety, which is significant for its pharmacological properties. The presence of a 2-fluorophenyl group enhances its interaction with biological targets. The overall structure can be summarized as follows:
- Chemical Formula : C26H26FN3O3S
- Key Functional Groups :
- Piperazine
- Sulfamoyl
- Butyramide
Structural Analysis
The structural conformation of the compound suggests a twisted arrangement, which may influence its binding affinity to target proteins. The torsion angles between the piperazine ring and the 2-fluorobenzene ring indicate significant deviations from planarity, which could affect its biological interactions .
The primary biological activity of this compound is its role as an inhibitor of human equilibrative nucleoside transporters (ENTs). ENTs are crucial for nucleotide synthesis and regulation of adenosine function, making them important targets in cancer therapy and other diseases.
Selectivity and Potency
Research indicates that this compound exhibits selective inhibition towards ENT2 over ENT1. For instance, studies have shown that analogues of this compound can be 5- to 10-fold more selective for ENT2, with IC50 values demonstrating varying degrees of potency against these transporters .
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted to understand how modifications in the chemical structure affect biological activity. Key findings include:
| Compound | IC50 (ENT1) | IC50 (ENT2) | Selectivity Ratio |
|---|---|---|---|
| FPMINT | 171.11 µM | 36.82 µM | 4.647 |
| Analogue 1 | 1.82 µM | No effect | N/A |
| Analogue 2 | Higher potency than FPMINT | Lower potency than FPMINT | N/A |
This table illustrates how specific structural changes can lead to variations in selectivity and potency against different ENTs .
In Vitro Studies
In vitro studies using nucleoside transporter-deficient cells transfected with cloned human ENT1 and ENT2 have shown promising results for this compound. These studies help elucidate the compound's mechanism of action and its potential therapeutic applications in oncology.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-(N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)sulfamoyl)phenyl)butyramide, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound’s synthesis likely involves multi-step reactions, including piperazine ring formation, sulfonamide coupling, and amide bond formation. For example:
- Piperazine Ring Synthesis : Cyclization of ethylenediamine derivatives with dihaloalkanes under basic conditions (e.g., DBU) is common for piperazine scaffolds .
- Sulfamoyl Coupling : Reaction of a sulfonyl chloride intermediate with a secondary amine (e.g., 2-(4-(2-fluorophenyl)piperazin-1-yl)ethylamine) in anhydrous dichloromethane or DMF .
- Amide Formation : Use of EDC/HOBt or DCC as coupling agents for the final butyramide group .
- Yield Optimization : Lower yields (e.g., 17–32% in similar compounds ) may arise from steric hindrance or competing side reactions. Optimize temperature (e.g., 0–25°C), solvent polarity (e.g., DMF for polar intermediates), and stoichiometric ratios (e.g., 1.2–1.5 equivalents of sulfonyl chloride).
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting NMR/LCMS data be resolved?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to distinguish aromatic protons (δ 6.9–7.5 ppm for fluorophenyl ) and sulfonamide NH (δ 8.0–9.0 ppm).
- LCMS : Confirm molecular weight (expected [M+H]+ ~500–550 Da) and purity (>95% via UV at 215/254 nm ).
- Data Contradictions : If NMR signals overlap (e.g., piperazine CH2 vs. butyramide CH2), use 2D-COSY or compare with computed spectra (e.g., ACD/Labs) .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
- Methodological Answer :
- Solubility : Screen solvents (DMSO, PBS, ethanol) via UV-Vis spectroscopy at 1–10 mM. Piperazine derivatives often require DMSO for stock solutions .
- Stability : Conduct accelerated degradation studies (e.g., 37°C for 72 hours in PBS) and monitor via HPLC. Sulfamoyl groups may hydrolyze under acidic conditions; stabilize with lyophilization .
Advanced Research Questions
Q. What strategies can address low yields in the final amide coupling step?
- Methodological Answer :
- Activating Agents : Replace EDC with T3P (propanephosphonic acid anhydride) to reduce racemization .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 80°C) for amide bond formation .
- Purification : Use reverse-phase flash chromatography (C18 column, acetonitrile/water gradient) to isolate the product from unreacted intermediates .
Q. How can computational modeling predict the compound’s binding affinity for serotonin or dopamine receptors?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with 5-HT1A or D3 receptors. The fluorophenyl group may engage in π-π stacking with receptor aromatics (e.g., Phe residues) .
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability; validate with experimental IC50 values from radioligand assays .
Q. What experimental designs are suitable for analyzing contradictory biological activity data (e.g., inconsistent IC50 values)?
- Methodological Answer :
- Dose-Response Curves : Repeat assays with 8–12 concentration points (n=3 replicates) to minimize variability. Use GraphPad Prism for nonlinear regression .
- Off-Target Screening : Test against related receptors (e.g., D2, 5-HT2A) to rule out cross-reactivity .
- Metabolite Interference : Incubate compound with liver microsomes (e.g., human CYP3A4) to identify active/inactive metabolites .
Q. How can SAR studies optimize the compound’s selectivity for specific GPCRs?
- Methodological Answer :
- Substituent Modifications : Replace the 2-fluorophenyl group with 3,4-dichlorophenyl (higher D3 affinity ) or 4-methoxyphenyl (enhanced 5-HT1A binding ).
- Scaffold Hopping : Compare with structurally distinct analogs (e.g., pyrimidine-based piperazines ) to isolate key pharmacophores.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
